
2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C6H4Br2N2O2 and a molecular weight of 295.92 g/mol . This compound is known for its unique structure, which includes two bromine atoms and two amino groups attached to a cyclohexa-2,5-diene-1,4-dione ring. It is often used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione can be synthesized through several methods. One common method involves the reaction of 3,6-dibromo-3,6-cyclohexa-2,5-diene-1,4-dione with ammonia, followed by hydrolysis . Another method includes the reaction of 3,6-diamino-3,6-cyclohexa-2,5-diene-1,4-dione with an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields .
Scientific Research Applications
2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione: Similar structure but with chlorine atoms instead of bromine.
2,5-Dibromo-1,4-benzoquinone: Lacks the amino groups but has a similar quinone structure.
2,5-Dibromo-1,4-hydroquinone: Contains hydroxyl groups instead of amino groups.
Uniqueness: 2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione is unique due to the presence of both amino and bromine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
27344-26-9 |
|---|---|
Molecular Formula |
C6H4Br2N2O2 |
Molecular Weight |
295.92 g/mol |
IUPAC Name |
2,5-diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H4Br2N2O2/c7-1-3(9)6(12)2(8)4(10)5(1)11/h9-10H2 |
InChI Key |
NVCGMHKXXQRFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Br)N)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
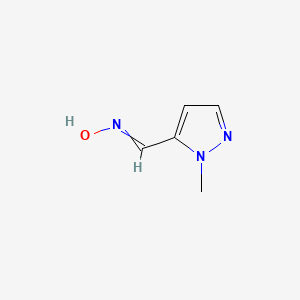
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)
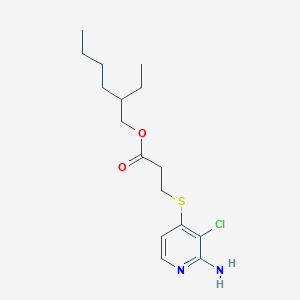
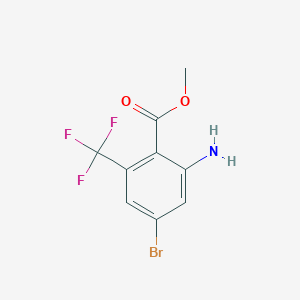
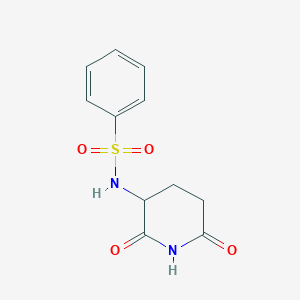
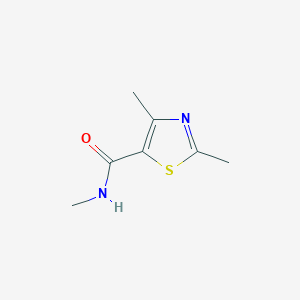
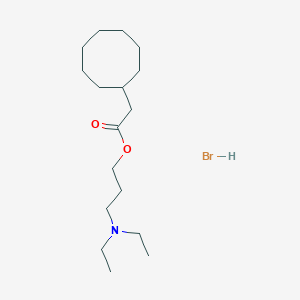
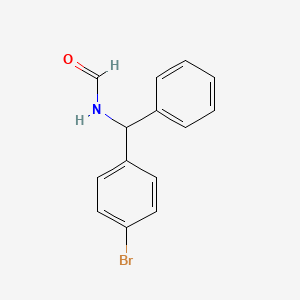
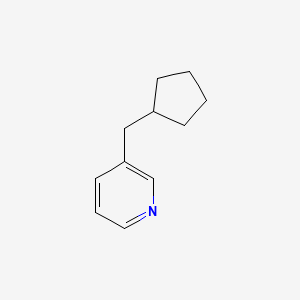
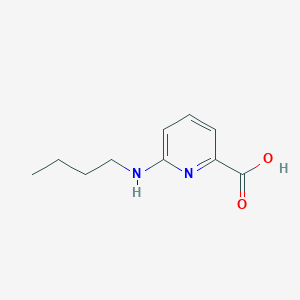
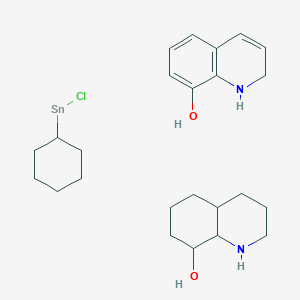
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)
